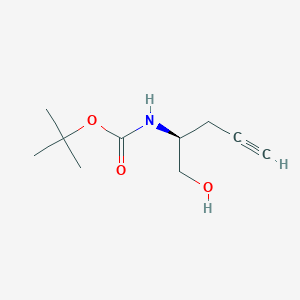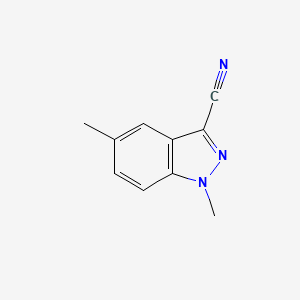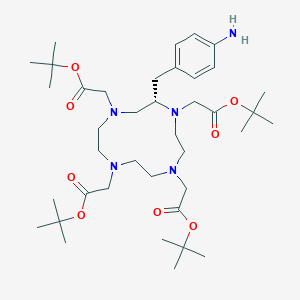![molecular formula C19H25NO2 B1437552 3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline CAS No. 1040684-90-9](/img/structure/B1437552.png)
3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline
Overview
Description
3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline, also known as EIPE, is a synthetic aniline derivative that has been used in a variety of scientific research applications. It is an important molecule due to its unique properties and its ability to be synthesized easily. EIPE has been studied extensively in recent years and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored.
Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
In the domain of organic chemistry, the compound is involved in reactions that highlight its utility in synthesizing complex molecular structures. For instance, the reaction of α-oxo acids with N-Phenyltriphenylphosphinimine demonstrates the formation of ethyl α-phenyliminocarboxylate and its tautomeric isomers, which are crucial intermediates in synthesizing pyrrolin-ones, showcasing the compound's role in facilitating nucleophilic addition reactions and tautomerization processes (Shin, Ando, & Yoshimura, 1971).
Photometric Analysis
In analytical chemistry, derivatives of the compound have been synthesized for photometric determination of hydrogen peroxide, highlighting its importance in developing sensitive and selective analytical methods. These water-soluble hydrogen donors, such as N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives, are crucial in enzymatic assays for hydrogen peroxide detection, demonstrating the compound's versatility in analytical applications (Tamaoku, Ueno, Akiura, & Ohkura, 1982).
Material Science and Catalysis
The compound's derivatives have been explored for their potential in material science and catalysis. For example, the synthesis of quinoxaline derivatives through reactions with 2-cyano-3-hydroxyquinoxaline 1-oxide demonstrates the compound's utility in producing materials with potential electronic and optical properties, which are essential for developing new materials and catalysts (Ahmad, Habib, Iqbal, & Ziauddin, 1965).
properties
IUPAC Name |
3-ethoxy-N-[2-(2-propan-2-ylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-21-17-9-7-8-16(14-17)20-12-13-22-19-11-6-5-10-18(19)15(2)3/h5-11,14-15,20H,4,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPCMZOOKHZQFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline](/img/structure/B1437472.png)





![6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1437483.png)





![N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437491.png)
![N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1437492.png)